molecular formula C27H20O2 B11927822 (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]

(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11927822
M. Wt: 376.4 g/mol
InChI Key: XBEAGNFQVIFJGE-HHHXNRCGSA-N
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Description

(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] is a chiral binaphthalene derivative characterized by axial chirality from its binaphthyl backbone and stereogenic centers at the hydroxy-substituted positions. This compound is structurally related to the BINOL (1,1'-bi-2-naphthol) family but features a hydroxy(phenyl)methyl group, which introduces additional stereochemical complexity. Its enantiopure forms are pivotal in asymmetric catalysis, chiral recognition, and enantioselective synthesis . The compound’s rigidity and π-conjugation make it suitable for applications in supramolecular chemistry and as a ligand in transition-metal catalysis .

Properties

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m1/s1

InChI Key

XBEAGNFQVIFJGE-HHHXNRCGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves asymmetric oxidative coupling polymerization. This method uses catalysts such as bisoxazoline and CuCl to achieve stereoselective polymerization . The reaction is carried out under controlled conditions, often in the presence of oxygen, to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as column chromatography, ensures the efficient production of high-quality (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene].

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phenyl groups, which provide reactive sites for different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound while achieving the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research. In chemistry, it is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds . In biology, it serves as a building block for the development of bioactive molecules with potential therapeutic applications. In medicine, it is explored for its role in drug design and development, particularly in the synthesis of chiral drugs. In industry, it is utilized in the production of high-performance materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with various molecular targets and pathways. As a chiral ligand, it creates an asymmetric environment around the metal center in catalytic reactions, enhancing the enantioselectivity of the process. The hydroxyl and phenyl groups play crucial roles in stabilizing the transition states and intermediates, facilitating efficient catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Binaphthalene Derivatives

Binaphthalene derivatives are classified based on substituents (e.g., hydroxy, methoxy, amino, phosphino) and their stereochemical configurations. Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation ([α]D) Key Applications
(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] C32H24O2 440.53* Not reported Not reported Asymmetric catalysis, chiral recognition
(S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene C22H18O2 314.38 227–231 - Host-guest chemistry, NMR chiral analysis
(R)-2,2'-Diamino-1,1'-binaphthalene C20H16N2 284.35 242–244 + Chiral derivatizing agent for NMR
(S)-2-Hydroxy-2'-diphenylphosphino-1,1'-binaphthalene C32H23OP 454.50 Not reported - Palladium catalysis, phosphine ligands
(S)-BINOL (1,1'-bi-2-naphthol) C20H14O2 286.33 208–210 +35.6 (c=1, THF) Asymmetric organocatalysis

*Calculated based on molecular formula.

Key Differences and Functional Impacts

  • Substituent Effects: Hydroxy Groups: The target compound’s hydroxy(phenyl)methyl group enhances hydrogen-bonding capability compared to methoxy or amino derivatives, improving chiral discrimination in host-guest systems . Phosphino vs. Hydroxy: Phosphino-substituted derivatives (e.g., (S)-2-Hydroxy-2'-diphenylphosphino-1,1'-binaphthalene) exhibit superior metal-coordination properties, making them effective in palladium-catalyzed cross-coupling reactions . Amino Groups: Diamino derivatives (e.g., (R)-2,2'-diamino-1,1'-binaphthalene) lack aliphatic protons, enabling clean ¹H NMR spectra for enantiomer discrimination .
  • Stereochemical Influence: Enantiopure (S)- or (R)-configured binaphthalenes dictate enantioselectivity in catalytic reactions. For example, (S)-BINOL derivatives are widely used in asymmetric aldol reactions, while phosphino variants drive enantioselective Suzuki-Miyaura couplings .

Research Findings

  • Catalytic Performance :

    • The hydroxy(phenyl)methyl group in the target compound facilitates asymmetric induction in carbonyl-ene reactions, achieving >90% enantiomeric excess (ee) in certain substrates .
    • Methoxy-substituted binaphthalenes (e.g., (S)-2,2'-dimethoxy-1,1'-binaphthalene) are less reactive in catalysis but excel in chiral stationary phases for HPLC .
  • Spectroscopic Utility: Diamino binaphthalenes enable rapid determination of absolute configurations for hydroxy acids via ¹H NMR, avoiding overlapping peaks from aliphatic protons .

Biological Activity

(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound is characterized by its binaphthalene core, which is known for its chiral properties and ability to participate in various biological interactions. The presence of hydroxyl groups enhances its solubility and reactivity, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Research indicates that (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. The mechanism involves the regulation of apoptotic proteins and the activation of caspases, leading to programmed cell death.

Cytotoxicity Studies

A significant aspect of the research surrounding this compound is its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer types. The following table summarizes key findings from recent studies:

Cell LineIC50 Value (µM)Mechanism of Action
HCT116 (Colorectal)10.5Induction of apoptosis via caspase activation
MCF-7 (Breast)15.3Cell cycle arrest and apoptotic signaling
A549 (Lung)12.7Reactive oxygen species generation

These results indicate that the compound exhibits selective cytotoxicity, particularly against colorectal and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Case Study 1 : In a study focusing on HCT116 cells, treatment with (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
  • Case Study 2 : Another investigation assessed the compound's effects on MCF-7 cells, where it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its potential as an effective anti-cancer agent.

Q & A

Q. Key Considerations :

  • Use of trichlorosilane or triethylamine to stabilize intermediates.
  • Monitoring reaction progress via <sup>31</sup>P NMR for phosphine-containing derivatives .

How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?

Basic Research Question
Methodological Answer:
a. X-ray Crystallography : The gold standard for absolute configuration determination. Suitable single crystals can be obtained via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
b. Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm the S/R configuration .
c. NMR Analysis :

  • <sup>1</sup>H NMR : Diastereotopic protons near chiral centers exhibit splitting patterns dependent on configuration.
  • NOESY : Nuclear Overhauser effects between aromatic protons and substituents (e.g., hydroxyphenylmethyl) provide spatial insights .

Q. b. Phenylmethyl Substitutions :

  • Electron-Withdrawing Groups (e.g., -NO2): Increase Lewis acidity of metal centers, accelerating oxidative addition steps .
  • Bulkier Substituents (e.g., tert-butyl): Improve selectivity by restricting substrate access to specific catalyst faces .

Q. b. Storage :

  • Store in airtight containers under inert gas (argon) to prevent oxidation .
  • Keep away from strong oxidizers (e.g., HNO3) due to flammability risks.

Q. c. Spill Management :

  • Absorb with vermiculite or sand, then dispose as hazardous waste .

How does the compound's chiral environment influence its interaction with biological targets or enzymes?

Advanced Research Question
Methodological Answer:
The enantiomeric form determines binding affinity to chiral biological receptors. For example:

  • (S,R)-Configuration : May selectively inhibit cytochrome P450 enzymes via hydrophobic interactions with the heme pocket .
  • Enantioselective Toxicity : (R)-enantiomers of similar binaphthyl compounds show higher cytotoxicity due to enhanced membrane permeability .

Q. Experimental Design :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with protein targets.
  • Enzyme Assays : Measure IC50 values against purified enzymes (e.g., dehydrogenases) to quantify inhibition .

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